

BMIM TFSI solubility of CO2 vs alkanes

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Compound Focus: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

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Solubility Data and Selectivity

The solubility of gases in [BMIM][Tf₂N] is physical in nature, generally increasing with pressure and decreasing with temperature [1]. The following table summarizes key quantitative data for CO₂ and selected alkanes.

Gas	Temperature Range (K)	Pressure Range (MPa)	Henry's Constant (MPa) / Conditions	Mole Fraction Solubility (x) / Conditions	Key Finding
CO ₂	303.15 - 343.15	0.0 - 1.5	~2.18 (303.15K) [2]	~0.345 (303.15K, 1.5 MPa) [3]	High solubility; increases with pressure.
CH ₄	283.15 - 343.15	~0.1	~5.2 (298.15K) [4]	Information missing	Information missing
C ₂ H ₆	303.15 - 343.15	0.0 - 1.4	Information missing	~0.139 (303.15K, 1.3 MPa) [5]	Significantly lower solubility than CO ₂ .

The **selectivity** for separating CO₂ from alkanes is a critical performance metric. Based on data for a closely related IL ([HMIM][Tf₂N], which has a longer alkyl chain), the selectivity of CO₂ over ethane (C₂H₆) is

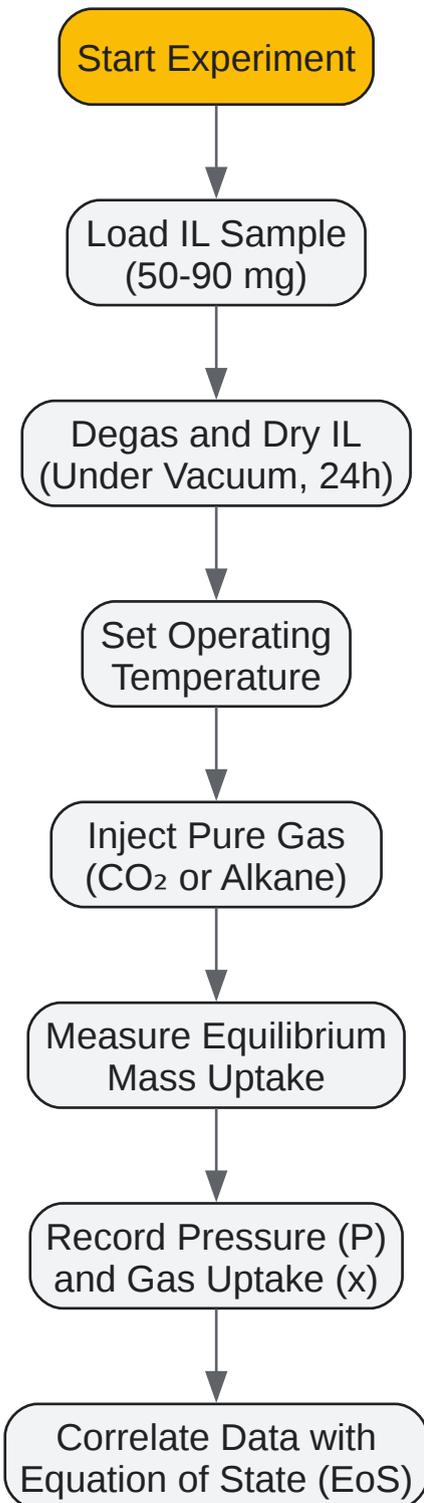
estimated to be highest at lower temperatures, with values around **4.5 at 303.15 K** [5]. This confirms [BMIM][Tf₂N]'s potential for natural gas sweetening applications.

Governing Mechanisms and Molecular Interactions

The differences in solubility between CO₂ and alkanes like methane (CH₄) and ethane (C₂H₆) arise from the underlying molecular mechanisms.

- **Interaction with the Anion:** The [Tf₂N]⁻ anion has a significant influence on CO₂ solubility. Its highly fluorinated groups and S=O functional groups interact favorably with CO₂ molecules [1] [6]. The oxygen atoms in the anion have a high negative charge, leading to stronger Lewis acid-base interactions with the partially positive carbon atom in the CO₂ molecule [7].
- **Physical Absorption and Free Volume:** Absorption is primarily physical, not chemical [3]. Solubility is strongly correlated with the **free volume** within the ionic liquid structure; larger cations create more free volume, allowing more gas molecules to dissolve [4] [3].
- **Alkane Interactions:** Alkanes like CH₄ and C₂H₆ are non-polar and can only interact with the IL through weaker van der Waals forces and hydrophobic interactions. The lower solubility of ethane compared to CO₂ is due to the absence of strong specific interactions with the IL ions [5].

The following diagram illustrates the experimental workflow for measuring gas solubility in ionic liquids using a gravimetric microbalance, a standard method cited in the research [1] [3] [5].



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Experimental Protocols

The search results indicate that a **gravimetric method** is a standard and reliable technique for measuring gas solubility in ionic liquids.

- **Core Apparatus:** An **Intelligent Gravimetric Analyzer (IGA)**, particularly the IGA-003 model, is frequently used [1] [3] [5]. This system consists of a high-pressure microbalance, a vacuum pump, a temperature-controlled chamber (often with a water bath), and a gas injection system with a mass flow controller.
- **Sample Preparation:** A small, precise mass of the ionic liquid (typically 50-90 mg) is loaded into the sample pan [2]. The IL must be thoroughly **degassed and dried** under high vacuum (e.g., 0.3 Pa) for up to 24 hours to remove any volatile impurities and water [8].
- **Measurement Procedure:**
 - The system is brought to the desired operating temperature.
 - Pure gas (e.g., CO₂ or C₂H₆) is injected into the system in steps, allowing equilibrium to be reached at each pressure point.
 - The microbalance measures the real-time mass increase of the IL sample due to gas absorption.
 - The equilibrium gas uptake (mole fraction, x) is recorded for each pressure (P) and temperature (T) point [3] [5].
- **Data Correlation:** The experimental (P , T , x) data are typically correlated using the **Peng-Robinson Equation of State (PR-EoS)**. Different mixing rules, such as **van der Waals (vdW1, vdW2)** and **Wong-Sandler with NRTL**, are applied to model the phase behavior accurately [1] [3] [8].

Key Insights for Research and Development

- **Anion is Paramount:** For physical absorption, the choice of anion is more critical than the cation for determining CO₂ capacity [1] [6]. The [Tf₂N]⁻ anion is particularly effective.
- **Cation Tuning for Selectivity:** While the anion drives CO₂ uptake, the cation structure can influence selectivity. Research suggests that ILs with different cations can show varying selectivity for CO₂ over ethane, which is crucial for separating these gases in natural gas streams [5].
- **Trade-off with Viscosity:** A practical consideration is that while longer alkyl chains on the cation can increase free volume and gas solubility, they may also lead to higher viscosity, which can negatively impact mass transfer and reaction kinetics [7].

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